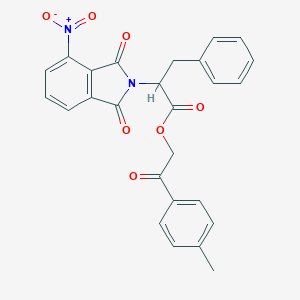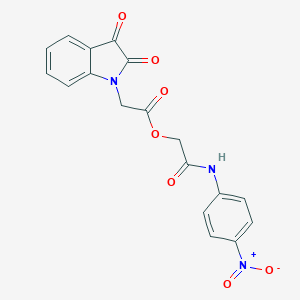
2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-methylbenzaldehyde and 4-nitrophthalic anhydride. These intermediates undergo condensation reactions, followed by esterification and cyclization steps under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the aromatic rings can lead to the formation of quinones.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The nitro group, in particular, can participate in redox reactions, influencing cellular oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)propanamide
- N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- N-(4-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, 2-(4-methylphenyl)-2-oxoethyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-3-phenylpropanoate stands out due to its unique combination of functional groups and structural motifs
Properties
Molecular Formula |
C26H20N2O7 |
|---|---|
Molecular Weight |
472.4g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C26H20N2O7/c1-16-10-12-18(13-11-16)22(29)15-35-26(32)21(14-17-6-3-2-4-7-17)27-24(30)19-8-5-9-20(28(33)34)23(19)25(27)31/h2-13,21H,14-15H2,1H3 |
InChI Key |
RBVNAHSIQFBBKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide](/img/structure/B409953.png)
![4-chloro-N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B409955.png)
![Dimethyl 5-({[(4-chlorobenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B409957.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B409959.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B409960.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B409961.png)
![4-chloro-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]benzamide](/img/structure/B409964.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B409966.png)
![Dimethyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B409967.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B409969.png)

![N-[(4-chlorophenyl)acetyl]-N'-phenylthiourea](/img/structure/B409971.png)
![N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B409972.png)

